2-ethyl-6-[4-(propan-2-yl)phenyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Description
The compound 2-ethyl-6-[4-(propan-2-yl)phenyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one belongs to the triazoloquinazolinone class, characterized by a fused triazole-quinazoline core. This structure is substituted with an ethyl group at position 2 and a 4-isopropylphenyl group at position 4. These substituents influence its electronic, steric, and pharmacokinetic properties.
Properties
IUPAC Name |
2-ethyl-6-(4-propan-2-ylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-4-19-22-20-21-17-9-15(10-18(25)16(17)11-24(20)23-19)14-7-5-13(6-8-14)12(2)3/h5-8,11-12,15H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGLJUMVIJBFLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=C3C(=NC2=N1)CC(CC3=O)C4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-6-[4-(propan-2-yl)phenyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Reaction Types and Mechanisms
Triazoloquinazolinones typically exhibit reactivity at the triazole ring, quinazolinone carbonyl groups, and substituents such as alkyl or aryl groups. Key reaction types include:
Reagents and Reaction Conditions
Reactions involving triazoloquinazolinones require controlled conditions to preserve the heterocyclic core. Data from analogous systems suggest:
Common Reagents
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Oxidizing Agents : Potassium permanganate (for alkyl chain oxidation).
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Reducing Agents : Sodium borohydride (for carbonyl reduction) .
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Nucleophiles : Thiols, amines, or alcohols for substitution reactions.
Typical Conditions
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Solvents : Ethanol, DMF, or dichloromethane.
Key Research Findings
Although direct studies on the target compound are absent, the following data from related systems are instructive:
Substitution at the Triazole Ring
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Methylsulfanyl Group Replacement :
Quinazolinone Core Reactivity
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Carbonyl Modification :
Functionalization of Aryl Substituents
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Isopropylphenyl Group :
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Potential for electrophilic aromatic substitution (e.g., nitration or sulfonation) at the para-position relative to the isopropyl group.
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Table 1: Substitution Reactions in Triazoloquinazolinones
| Substrate | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| 2-Methylsulfanyl derivative | Hydrazine hydrate | 2-Hydrazino derivative | 82% | |
| 8-Carboxylic acid derivative | Phosphorus oxychloride | 5-Chloro derivative | 75% |
Table 2: Reduction of Nitro Groups
| Substrate | Reagent | Product | Conditions |
|---|---|---|---|
| 4-Nitrobenzyl derivative | H<sub>2</sub>/Pd-C | 4-Aminobenzyl derivative | Room temperature. |
Mechanistic Insights
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Triazole Ring Reactivity : The 1,2,4-triazole moiety participates in tautomerism, influencing nucleophilic attack at C-3 or C-5 positions .
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Quinazolinone Core Stability : The fused quinazolinone system resists ring-opening under mild conditions but undergoes thiocarbonyl substitution under harsh reagents .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-ethyl-6-[4-(propan-2-yl)phenyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases or enzymes that are crucial for cancer cell proliferation. For instance:
- Case Study : A derivative of this compound was tested against various cancer cell lines and showed promising results in reducing cell viability by inducing apoptosis through caspase activation pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways makes it a candidate for developing new antibiotics.
- Case Study : In vitro studies demonstrated that the compound exhibited bactericidal effects against Gram-positive bacteria, suggesting potential use in treating bacterial infections.
Anti-inflammatory Effects
Inflammation plays a critical role in various chronic diseases. Compounds with similar structures have been shown to modulate inflammatory pathways effectively.
- Case Study : Research indicated that this compound could inhibit the production of pro-inflammatory cytokines in macrophages, demonstrating its potential as an anti-inflammatory agent.
Pharmacological Mechanisms
Understanding the pharmacological mechanisms is crucial for optimizing the therapeutic use of this compound. The following mechanisms have been proposed:
- Kinase Inhibition : The compound may act as a kinase inhibitor, blocking pathways involved in cell growth and survival.
- Receptor Modulation : It might interact with specific receptors involved in inflammation and pain perception.
Data Tables
| Application | Mechanism | Case Study Reference |
|---|---|---|
| Anticancer | Kinase inhibition | Induction of apoptosis in cancer cells |
| Antimicrobial | Disruption of microbial membranes | Bactericidal activity against Gram-positive bacteria |
| Anti-inflammatory | Cytokine modulation | Inhibition of pro-inflammatory cytokines |
Mechanism of Action
The mechanism of action of 2-ethyl-6-[4-(propan-2-yl)phenyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Structural and Substituent Analysis
The biological and chemical properties of triazoloquinazolinones are highly dependent on substituent groups. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-withdrawing groups (e.g., CF₃) : Increase metabolic stability and target binding (e.g., anticancer activity in ) .
- Hydrophobic substituents (e.g., isopropylphenyl) : Enhance membrane permeability and bioavailability. The isopropyl group in the target compound likely improves pharmacokinetics compared to methoxy or hydroxy analogs .
- Heteroaromatic substituents (e.g., thienyl) : Contribute to antimicrobial activity via interactions with bacterial enzymes .
Biological Activity
The compound 2-ethyl-6-[4-(propan-2-yl)phenyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a member of the quinazoline family, which has garnered attention for its diverse biological activities. Quinazolines and their derivatives are known for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound based on existing literature.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have demonstrated cytotoxic effects against various cancer cell lines. A study evaluated a series of quinazoline derivatives and found that certain compounds inhibited cell growth in leukemia (CCRF-CEM), CNS cancer (SF-539), renal cancer (786), and breast cancer (MDA-MB-231) cell lines with inhibition rates ranging from 31.50% to 47.41% .
Anti-inflammatory Activity
The compound also shows potential as an anti-inflammatory agent. It has been noted that quinazoline derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α. A specific study highlighted that compounds with similar scaffolds effectively reduced lipopolysaccharide (LPS)-induced TNF-α secretion in human promyelocytic HL-60 cells .
The mechanisms underlying the biological activities of quinazolines often involve the inhibition of specific kinases and receptors:
- Aurora Kinase Inhibition : Some derivatives have been shown to act as potent inhibitors of Aurora kinases, which are critical in cell division and proliferation.
- EGFR-TK Inhibition : Compounds have also been studied for their ability to inhibit epidermal growth factor receptor tyrosine kinase (EGFR-TK), a target in various cancers .
Table 1: Summary of Biological Activities
Q & A
Q. Table 1. Comparative Synthesis Efficiency
| Catalyst | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| NGPU | 2–4 | 85–92 | ≥98 | |
| Traditional | 6–8 | 60–75 | 90–95 |
Q. Table 2. Spectral Data for Analogous Compounds
| Compound | ¹H NMR (δ, ppm) | IR (C=O, cm⁻¹) | LC-MS (m/z) |
|---|---|---|---|
| Derivative A | 1.3 (s, 6H), 5.9 (s, 1H) | 1719 | 392 [M+H]⁺ |
| Derivative B | 1.2 (d, 3H), 6.1 (s, 1H) | 1675 | 408 [M+H]⁺ |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
